molecular formula C12H15NO4S B1407718 1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid CAS No. 1316066-03-1

1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid

Cat. No.: B1407718
CAS No.: 1316066-03-1
M. Wt: 269.32 g/mol
InChI Key: NUSHNFQIOINGFS-UHFFFAOYSA-N
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Description

1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various applications in chemistry, biology, and medicine .

Chemical Reactions Analysis

Scientific Research Applications

This compound has numerous scientific research applications due to its indole structure. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, indole derivatives are studied for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Additionally, they are used in the development of new therapeutic agents and as probes for studying biological processes .

Mechanism of Action

The mechanism of action of 1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, modulating their activity. This can lead to various biological outcomes, such as inhibition of viral replication, reduction of inflammation, or induction of cell death in cancer cells .

Comparison with Similar Compounds

1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid can be compared with other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol. While these compounds share a common indole structure, they differ in their functional groups and biological activities. For example, indole-3-acetic acid is a plant hormone involved in growth regulation, while indole-3-carbinol has been studied for its anticancer properties . The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-acetyl-3,3-dimethyl-2H-indole-6-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-8(14)13-7-12(2,3)10-5-4-9(6-11(10)13)18(15,16)17/h4-6H,7H2,1-3H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSHNFQIOINGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C2=C1C=C(C=C2)S(=O)(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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